Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate

Descripción general

Descripción

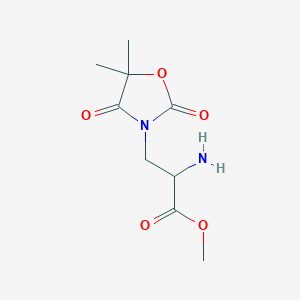

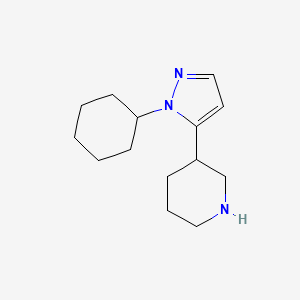

Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate is a chemical compound with the molecular formula C12H19NO3 . It is used for research purposes . Oxazole, the core structure of this compound, is an important heterocyclic nucleus having a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 225.28 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively documented in the literature. The compound has a molecular weight of 225.28 .Aplicaciones Científicas De Investigación

Polymorphism Studies

A study by Vogt, Williams, Johnson, and Copley (2013) examined polymorphic forms of a compound structurally related to Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate. Using spectroscopic and diffractometric techniques, they characterized two polymorphic forms, revealing challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This research highlights the importance of detailed structural analysis in understanding the physical properties of chemical compounds, which is crucial for their application in pharmaceutical formulations and material science. Read more.

Synthetic Chemistry Applications

Several studies have focused on the synthesis and structural characterization of compounds related to this compound, demonstrating their potential in creating complex chemical structures. For instance, Liu et al. (2012) described the crystal structure of a compound with similar functional groups, contributing to the understanding of molecular interactions and stability in crystalline forms. This research supports the development of novel synthetic routes and the design of materials with specific physical and chemical properties. Read more.

Photoinduced Oxidative Annulation

Zhang et al. (2017) explored the photoinduced direct oxidative annulation of compounds including this compound, leading to the formation of polyheterocyclic compounds. This study opens new avenues for the synthesis of complex molecules through photochemical reactions, showcasing the potential of this compound derivatives in organic synthesis and materials science. Read more.

Gold-Catalyzed Reactions

Pandit, Sahani, and Liu (2018) reported on gold-catalyzed reactions involving this compound derivatives. These reactions demonstrate ester-directed chemoselectivity, highlighting the compound's utility in facilitating selective organic transformations. This research provides valuable insights into the role of catalysis in organic synthesis, particularly in the development of new methodologies for constructing complex molecules. Read more.

Mecanismo De Acción

Mode of Action

It is known that the compound has excellent uv-visible absorption property and outstanding fluorescent ability . This suggests that it may interact with its targets by absorbing UV light and emitting fluorescence, but the specific interactions and resulting changes are yet to be elucidated.

Biochemical Pathways

Given its fluorescent properties , it may be involved in pathways related to light absorption and emission, but further studies are needed to confirm this and to understand the downstream effects.

Result of Action

Given its fluorescent properties , it may be used as a fluorescent probe in biological systems, but the specific effects of its action at the molecular and cellular levels are yet to be determined.

Propiedades

IUPAC Name |

ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-15-11(14)7-6-10-13-8-9(16-10)12(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMVWXBRHRTJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC=C(O1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1458084.png)

![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)

![2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B1458093.png)

![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)